molecular formula C16H23NO5 B12969686 (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Cat. No.: B12969686
M. Wt: 309.36 g/mol
InChI Key: PXCYFXRTDQJMRL-ZDUSSCGKSA-N
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Description

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a chiral compound commonly used in organic synthesis. It is an ester derivative of an amino acid and features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:

    Protection of the amine group: The amino acid is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amine during reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions. The methoxy group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-methyl 2-amino-3-(3-methoxyphenyl)propanoate: Lacks the Boc protecting group, making it more reactive.

    (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the methoxy group on the aromatic ring, affecting its reactivity and interactions.

Uniqueness

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is unique due to the presence of both the Boc protecting group and the methoxy-substituted aromatic ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl (2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1

InChI Key

PXCYFXRTDQJMRL-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC

Origin of Product

United States

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